2-[2-(Butan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline
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Overview
Description
2-[2-(Butan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline is a complex organic compound that features a quinoxaline core substituted with a butan-2-yl group and a pyrrolidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Butan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline typically involves multi-step organic reactions. One common approach is to start with the quinoxaline core and introduce the butan-2-yl and pyrrolidin-1-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Butan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoxaline core or the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2-[2-(Butan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(Butan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-[2-(Butan-2-yl)phenoxy]-3-(pyrrolidin-1-yl)quinoxaline derivatives: These compounds have similar structures but with different substituents, leading to variations in their chemical and biological properties.
Quinoxaline analogs: Compounds with the quinoxaline core but different substituents at various positions.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse applications in various fields of research and industry.
Properties
Molecular Formula |
C22H25N3O |
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Molecular Weight |
347.5 g/mol |
IUPAC Name |
2-(2-butan-2-ylphenoxy)-3-pyrrolidin-1-ylquinoxaline |
InChI |
InChI=1S/C22H25N3O/c1-3-16(2)17-10-4-7-13-20(17)26-22-21(25-14-8-9-15-25)23-18-11-5-6-12-19(18)24-22/h4-7,10-13,16H,3,8-9,14-15H2,1-2H3 |
InChI Key |
IGDDLFPLIIMKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC2=NC3=CC=CC=C3N=C2N4CCCC4 |
Origin of Product |
United States |
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